5-amino-1-[(3-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-[(3-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(3-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method is the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
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Step 1: Synthesis of Azide Intermediate
- React 3-bromobenzyl bromide with sodium azide in an organic solvent like dimethylformamide (DMF) to form 3-bromobenzyl azide.
- Reaction conditions: Room temperature, stirring for several hours.
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Step 2: Cycloaddition Reaction
- Combine 3-bromobenzyl azide with an alkyne derivative of 3,5-dimethoxyaniline in the presence of a copper(I) catalyst.
- Reaction conditions: Room temperature, stirring for several hours.
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Step 3: Formation of Carboxamide
- React the resulting triazole intermediate with an appropriate carboxylic acid derivative to form the final compound.
- Reaction conditions: Room temperature, stirring for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
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Reduction
- Reduction of the compound can occur at the triazole ring, potentially forming dihydrotriazole derivatives.
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Substitution
- The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology
Antimicrobial Agents: Triazole derivatives, including this compound, have shown potential as antimicrobial agents against bacteria and fungi.
Medicine
Anticancer Agents: The compound has been investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-[(3-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes involved in cell proliferation, such as kinases, leading to anticancer effects.
Receptors: It can also bind to specific receptors on microbial cells, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxylic acid and its derivatives share a similar triazole ring structure.
Benzyl Derivatives: Compounds like 3-bromobenzylamine and 3,5-dimethoxybenzylamine share similar benzyl groups.
Uniqueness
Structural Complexity: The combination of the triazole ring with bromophenyl and dimethoxyphenyl groups makes this compound unique in its structural complexity.
Versatility: Its ability to undergo various chemical reactions and form diverse derivatives highlights its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O3/c1-26-14-7-13(8-15(9-14)27-2)21-18(25)16-17(20)24(23-22-16)10-11-4-3-5-12(19)6-11/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSKHLKRZCNTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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